2-Tert-butyl-6-methylbenzene-1,4-diamine
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Overview
Description
2-Tert-butyl-6-methylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at the 1 and 4 positions, along with a tert-butyl group and a methyl group at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-methylbenzene-1,4-diamine typically involves the nitration of 2-tert-butyl-6-methylbenzene, followed by reduction of the nitro groups to amino groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified diamines with altered amino groups.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Tert-butyl-6-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-methylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A similar compound with antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: Known for its use as a stabilizer in polymers.
2,6-Di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one: Used in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
2-Tert-butyl-6-methylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
925917-21-1 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-tert-butyl-6-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |
InChI Key |
WBZIUIKHOPUCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)N |
Origin of Product |
United States |
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